2-(1-Benzyl-5-methylpyrrolidin-3-yl)ethan-1-amine

Lipophilicity Blood-Brain Barrier Permeability CNS Drug Design

Variability in CNS lead optimization often arises from subtle scaffold differences that alter lipophilicity and binding kinetics. 2-(1-Benzyl-5-methylpyrrolidin-3-yl)ethan-1-amine (CAS 1423029-37-1) eliminates this uncertainty with quantifiable differentiation: • Predicted LogP 2.25 enhances BBB penetration vs. des-methyl analog (LogP 1.86) • Two chiral centers (C3/C5) enable stereoselective SAR and chiral chromatography • Benzyl-protected amine allows hydrogenolysis for diversity-oriented synthesis Supplied with ≥95% purity; ready for immediate global dispatch.

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
CAS No. 1423029-37-1
Cat. No. B1448073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Benzyl-5-methylpyrrolidin-3-yl)ethan-1-amine
CAS1423029-37-1
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESCC1CC(CN1CC2=CC=CC=C2)CCN
InChIInChI=1S/C14H22N2/c1-12-9-14(7-8-15)11-16(12)10-13-5-3-2-4-6-13/h2-6,12,14H,7-11,15H2,1H3
InChIKeyMNHIPMWKEKKGBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Benzyl-5-methylpyrrolidin-3-yl)ethan-1-amine – Chiral Pyrrolidine Building Block Overview


2-(1-Benzyl-5-methylpyrrolidin-3-yl)ethan-1-amine (CAS 1423029-37-1) is a chiral pyrrolidine derivative with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol . It features a benzyl-protected pyrrolidine ring with a methyl group at the 5-position and an ethanamine side chain at the 3-position, rendering it a versatile building block for the synthesis of CNS-targeted ligands and pharmacophores . The compound is available from multiple research chemical suppliers with typical purity specifications of 95% or 98% .

2-(1-Benzyl-5-methylpyrrolidin-3-yl)ethan-1-amine – Why Structural Analogs Are Not Interchangeable


Pyrrolidine ethanamine derivatives are not generic commodities; subtle structural variations profoundly influence physicochemical properties, binding kinetics, and in vivo behavior. Even within the same scaffold family, the presence or absence of a single methyl group, the length of the amine side chain, or the stereochemical configuration can alter lipophilicity, metabolic stability, and receptor engagement . Procurement decisions based solely on core structural similarity without quantitative differentiation data risk introducing confounding variables that compromise lead optimization or SAR studies. The following evidence guide isolates quantifiable points of differentiation for 2-(1-Benzyl-5-methylpyrrolidin-3-yl)ethan-1-amine relative to its closest analogs.

2-(1-Benzyl-5-methylpyrrolidin-3-yl)ethan-1-amine – Quantitative Differentiators vs. Closest Analogs


Lipophilicity Advantage vs. 5-Desmethyl Analog

The compound exhibits a predicted LogP of 2.2458 (ALOGPS), which is 0.39 units higher than that of the 5-desmethyl analog 2-(1-Benzylpyrrolidin-3-yl)ethanamine (LogP 1.8573) . This increased lipophilicity is driven by the additional methyl group on the pyrrolidine ring and correlates with enhanced predicted membrane permeability, a critical parameter for CNS-targeted compounds.

Lipophilicity Blood-Brain Barrier Permeability CNS Drug Design

Molecular Size Difference vs. Methanamine Analog

The target compound has a molecular weight of 218.34 g/mol, which is 14.03 Da greater than that of (1-Benzyl-5-methylpyrrolidin-3-yl)methanamine (204.31 g/mol) . This difference arises from the ethanamine side chain (two carbons) versus the methanamine side chain (one carbon) and directly impacts the compound's hydrodynamic volume and diffusion coefficient .

Molecular Weight Pharmacokinetics Renal Clearance

Conformational Flexibility vs. Methanamine Analog

The ethanamine side chain confers 4 rotatable bonds to the target compound, compared to only 3 for (1-Benzyl-5-methylpyrrolidin-3-yl)methanamine . This increased flexibility may modulate the entropic penalty of binding and influence the compound's ability to adopt bioactive conformations.

Conformational Entropy Ligand Binding Molecular Flexibility

Chiral Complexity vs. 5-Desmethyl Analog

The presence of a methyl substituent at the 5-position of the pyrrolidine ring introduces an additional chiral center, resulting in a maximum of four stereoisomers (two diastereomeric pairs). In contrast, 2-(1-Benzylpyrrolidin-3-yl)ethanamine, lacking the 5-methyl group, possesses only a single chiral center at C3 and can exist as a maximum of two enantiomers [1]. The compound is supplied as a mixture of isomers unless otherwise specified .

Stereochemistry Enantioselective Synthesis Chiral Resolution

2-(1-Benzyl-5-methylpyrrolidin-3-yl)ethan-1-amine – Research & Industrial Application Scenarios


CNS Drug Discovery: BBB-Penetrant Ligand Design

With a predicted LogP of 2.25, this compound is significantly more lipophilic than the 5-desmethyl analog (LogP 1.86) . This property favors passive diffusion across the blood-brain barrier, making it a strategically advantageous core for designing CNS-targeted small molecules. Medicinal chemists seeking to optimize brain exposure in lead series can incorporate this scaffold to enhance membrane permeability.

SAR Studies: Side-Chain Flexibility and Binding Entropy

The ethanamine side chain provides an additional rotatable bond compared to the methanamine analog . This feature enables systematic structure-activity relationship (SAR) investigations into how conformational flexibility influences ligand binding thermodynamics and off-rate kinetics. Researchers can compare this compound with its less flexible counterpart to dissect entropic contributions to target engagement.

Chiral Resolution and Enantioselective Synthesis

The compound contains two chiral centers (C3 and C5), generating up to four stereoisomers . This stereochemical richness makes it a valuable substrate for developing or optimizing chiral chromatographic methods and for studying stereoselective biological responses. Procurement of the racemic mixture enables downstream chiral resolution to isolate individual enantiomers for comparative pharmacology.

Synthetic Intermediate for Complex Pyrrolidine Alkaloids

As a benzyl-protected pyrrolidine ethanamine, the compound serves as a key building block for the synthesis of more complex nitrogen-containing heterocycles, including those targeting dopamine D4 receptors and other GPCRs [1]. The benzyl group can be readily removed via hydrogenolysis to reveal a secondary amine for further functionalization, providing a versatile entry point for diversity-oriented synthesis.

Technical Documentation Hub

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